molecular formula C8H7NOS B15361358 4-Mercapto-3-methoxybenzonitrile

4-Mercapto-3-methoxybenzonitrile

Cat. No.: B15361358
M. Wt: 165.21 g/mol
InChI Key: XXJZDWRTSANLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercapto-3-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2S. It is characterized by the presence of a methoxy group (-OCH3) and a cyano group (-CN) attached to a benzene ring, along with a thiol group (-SH) at the 4-position. This compound is known for its unique chemical properties and diverse applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzonitrile as the starting material.

  • Thiolation Reaction:

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol, to ensure complete conversion.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to achieve higher yields and efficiency.

  • Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding disulfide or sulfonic acid derivatives.

  • Reduction: The cyano group can be reduced to form the corresponding amine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a strong base.

Major Products Formed:

  • Disulfides: Oxidation of the thiol group forms disulfides.

  • Amines: Reduction of the cyano group yields primary amines.

  • Substituted Derivatives: Substitution reactions produce various functionalized benzene derivatives.

Scientific Research Applications

4-Mercapto-3-methoxybenzonitrile has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Mercapto-3-methoxybenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group may interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxybenzonitrile: Lacks the thiol group.

  • 3-Methoxybenzonitrile: Methoxy group is at the 3-position instead of the 4-position.

  • 4-Mercaptobenzoic Acid: Similar structure but with a carboxylic acid group instead of the cyano group.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-methoxy-4-sulfanylbenzonitrile

InChI

InChI=1S/C8H7NOS/c1-10-7-4-6(5-9)2-3-8(7)11/h2-4,11H,1H3

InChI Key

XXJZDWRTSANLRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.